molecular formula C21H19N3 B12878908 Benzenamine, 4-(4,5-dihydro-3,5-diphenyl-1H-pyrazol-1-yl)- CAS No. 63367-48-6

Benzenamine, 4-(4,5-dihydro-3,5-diphenyl-1H-pyrazol-1-yl)-

Cat. No.: B12878908
CAS No.: 63367-48-6
M. Wt: 313.4 g/mol
InChI Key: DWPSQOXAKALLSA-UHFFFAOYSA-N
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Description

4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)aniline is a heterocyclic compound that features a pyrazole ring fused with an aniline moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The pyrazole ring is known for its biological activity, and the aniline group can enhance the compound’s reactivity and binding properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)aniline typically involves the cyclocondensation of hydrazine derivatives with α, β-unsaturated carbonyl compounds. One common method includes the reaction of 3,5-diphenyl-4,5-dihydro-1H-pyrazole with aniline under acidic or basic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The use of green catalysts, such as vitamin B1, has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the pyrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrazole moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, modulating their activity. The aniline group may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

    1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole: Similar structure but lacks the aniline group.

    4-(3,5-Diphenyl-1H-pyrazol-1-yl)benzoic acid: Contains a carboxylic acid group instead of an aniline group.

    3,5-Diphenyl-4,5-dihydro-1H-pyrazole: Lacks the aniline substitution.

Uniqueness: 4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)aniline is unique due to the presence of both the pyrazole and aniline moieties, which confer distinct chemical reactivity and biological activity. This combination enhances its potential as a versatile compound in various scientific and industrial applications .

Biological Activity

Benzenamine, 4-(4,5-dihydro-3,5-diphenyl-1H-pyrazol-1-yl)-, also known by its CAS number 34114-09-5, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H19N
  • Molecular Weight : 325.39 g/mol
  • CAS Number : 34114-09-5

The compound features a pyrazole ring which is known for its potential bioactivity in medicinal chemistry. The presence of multiple phenyl groups enhances its lipophilicity and may contribute to its biological interactions.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance:

  • In vitro Studies : The compound has shown antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The IC50 values indicate effective inhibition of cell growth in these models .
Cell LineIC50 (µM)
MDA-MB-23112.5
HepG215.3

Antimicrobial Activity

Benzenamine derivatives have displayed notable antimicrobial effects. In particular:

  • Antifungal Activity : The compound has shown efficacy against Candida albicans with a minimum inhibitory concentration (MIC) comparable to established antifungal agents .
MicroorganismMIC (mg/mL)
Candida albicans3.125
Klebsiella pneumonia< 1

Anti-inflammatory Effects

Studies have indicated that compounds containing the pyrazole moiety can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response:

  • Inhibition Studies : The compound exhibited IC50 values in the low micromolar range against COX enzymes, suggesting potential as an anti-inflammatory agent .
EnzymeIC50 (µM)
COX-10.05
COX-20.02

The mechanisms underlying the biological activities of benzenamine derivatives are multifaceted:

  • Cell Cycle Arrest : Some studies suggest that these compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) : Increased ROS generation has been observed, which may contribute to the cytotoxic effects against tumor cells.
  • Inhibition of Key Enzymes : The inhibition of COX enzymes is a significant pathway through which anti-inflammatory effects are mediated.

Case Studies

  • Breast Cancer Model : A study involving MDA-MB-231 cells treated with benzenamine derivatives showed a reduction in cell viability by over 70% at higher concentrations after 48 hours.
  • Inflammation Model : In vivo studies using animal models demonstrated reduced paw edema in rats treated with the compound, indicating significant anti-inflammatory properties.

Properties

CAS No.

63367-48-6

Molecular Formula

C21H19N3

Molecular Weight

313.4 g/mol

IUPAC Name

4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)aniline

InChI

InChI=1S/C21H19N3/c22-18-11-13-19(14-12-18)24-21(17-9-5-2-6-10-17)15-20(23-24)16-7-3-1-4-8-16/h1-14,21H,15,22H2

InChI Key

DWPSQOXAKALLSA-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)N)C4=CC=CC=C4

Origin of Product

United States

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